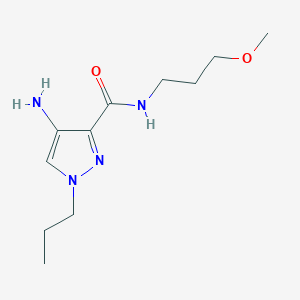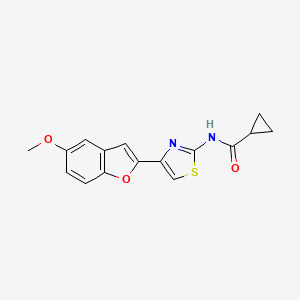![molecular formula C24H24N4O2 B2816046 N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261003-43-3](/img/structure/B2816046.png)
N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings, the pyrrole ring, and the 1,2,4-oxadiazole ring would contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings could affect its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioequivalence
ST-679, a compound structurally related to the query compound, is a novel non-steroidal anti-inflammatory agent studied for its pharmacokinetic parameters and bioequivalence in human subjects. The pharmacokinetic study aimed to compare the Tmax, Cmax, AUC, and t1/2 beta of TGA, tolmetin, and MCPA after oral administration of a tablet or capsule form of ST-679. The results indicated comparable pharmacokinetic parameters between the two formulations, suggesting bioequivalence (Annunziato & di Renzo, 1993).
Tolerance and Safety Studies
Cefazedone, structurally resembling the query compound, was investigated for its tolerance in human subjects. The study focused on the systemic and local tolerance of cefazedone compared to cefazolin. The results indicated good tolerance for cefazedone after intravenous and intramuscular administration, comparable to that of cefazolin, suggesting its potential for safe use in clinical settings (Ungethüm & Leopoid, 1979).
Metabolism and Disposition Studies
Venetoclax, a compound with similarities in the chemical structure to the query compound, was investigated for its metabolism and disposition in humans. The study characterized the absorption, metabolism, and excretion of venetoclax, emphasizing the importance of hepatic metabolism in the drug's clearance and the identification of unusual metabolites. The findings underscored the complex metabolism and biotransformation processes involved in the drug's disposition in the human body (Liu et al., 2017).
Imaging and Diagnostic Studies
NNC 13-8241, structurally related to the query compound, was evaluated as a ligand for in vivo imaging of benzodiazepine receptor sites in the human brain. The study utilized high-resolution single-photon emission tomography (SPET) to investigate the ligand's characteristics, indicating its potential as a promising SPET ligand for imaging benzodiazepine receptor sites (Kuikka et al., 1996).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Given the lack of specific target information, it’s challenging to provide a detailed explanation of the compound’s interaction with its targets and the resulting changes .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Without specific target and pathway information, it’s challenging to describe these effects .
Propiedades
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-6-10-20(11-7-16)23-26-24(30-27-23)21-5-4-12-28(21)15-22(29)25-14-19-9-8-17(2)18(3)13-19/h4-13H,14-15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAAAQRONHJXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2815968.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2815969.png)

![3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2815976.png)

![1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2815979.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2815980.png)

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2815984.png)
